4-({[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzamide
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Overview
Description
4-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a benzothiazole ring, and a sulfanyl-acetamido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole ring. The ethoxy group is introduced through an etherification reaction, followed by the formation of the sulfanyl-acetamido linkage via a nucleophilic substitution reaction. The final step involves the acylation of the amine group to form the benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as employing catalysts to accelerate the reactions. Purification techniques such as recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group results in an amine.
Scientific Research Applications
4-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its benzothiazole moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl-acetamido linkage may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds with similar benzothiazole rings, such as 2-aminobenzothiazole, share some structural features and biological activities.
Sulfonamides: Compounds containing sulfanyl or sulfonamide groups, such as sulfanilamide, exhibit similar chemical reactivity and potential therapeutic applications.
Uniqueness
4-{2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H17N3O3S2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
4-[[2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C18H17N3O3S2/c1-2-24-13-7-8-14-15(9-13)26-18(21-14)25-10-16(22)20-12-5-3-11(4-6-12)17(19)23/h3-9H,2,10H2,1H3,(H2,19,23)(H,20,22) |
InChI Key |
PLNNWHHAKJSOTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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